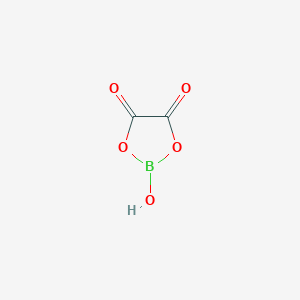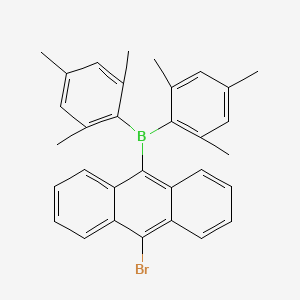
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is an organoboron compound that features a bromoanthracene moiety and two mesityl groups attached to a boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-bromoanthracene with bis(2,4,6-trimethylphenyl)borane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the bromoanthracene moiety to anthracene.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane depends on its specific application. In general, the compound can interact with various molecular targets through its boron atom, which can form stable complexes with other molecules. The bromoanthracene moiety can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl-bis(2,4,6-trimethylphenyl)borane: Similar structure but with a phenyl group instead of a bromoanthracene moiety.
Dimesitylboron benzene: Contains two mesityl groups and a benzene ring.
Fluoro(dimesityl)phenylborane: Similar structure with a fluorine atom instead of a bromo group.
Uniqueness
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the bromoanthracene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
191534-39-1 |
|---|---|
Molekularformel |
C32H30BBr |
Molekulargewicht |
505.3 g/mol |
IUPAC-Name |
(10-bromoanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C32H30BBr/c1-19-15-21(3)29(22(4)16-19)33(30-23(5)17-20(2)18-24(30)6)31-25-11-7-9-13-27(25)32(34)28-14-10-8-12-26(28)31/h7-18H,1-6H3 |
InChI-Schlüssel |
DHLIMYDVQCYRMW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
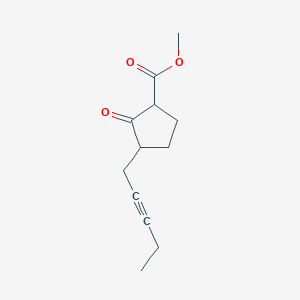
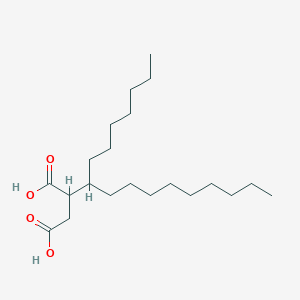
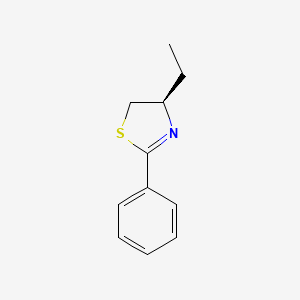
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
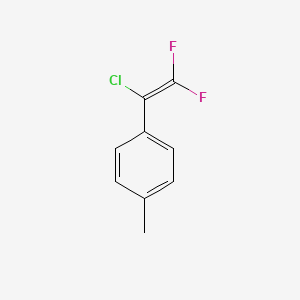
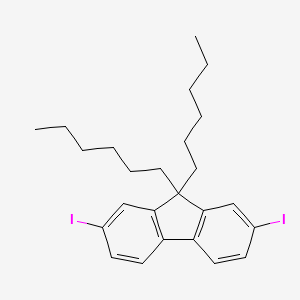
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
